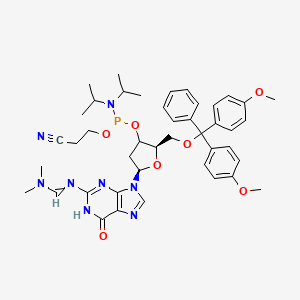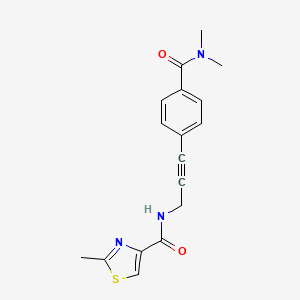
N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a thiazole ring, a dimethylcarbamoyl group, and a prop-2-yn-1-yl linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylcarbamoyl)phenylacetylene with 2-methylthiazole-4-carboxylic acid under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and maintain the reaction environment .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide
- 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Comparison: Compared to similar compounds, N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a dimethylcarbamoyl groupWhile similar compounds may share some functional groups or structural motifs, the specific arrangement and combination of these groups in this compound confer unique properties and potential .
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[3-[4-(dimethylcarbamoyl)phenyl]prop-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-19-15(11-23-12)16(21)18-10-4-5-13-6-8-14(9-7-13)17(22)20(2)3/h6-9,11H,10H2,1-3H3,(H,18,21) |
InChI Key |
GBVAIYLMWWSRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC#CC2=CC=C(C=C2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




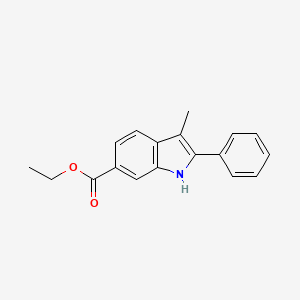
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)
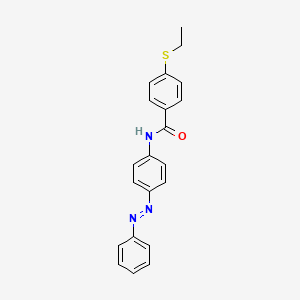
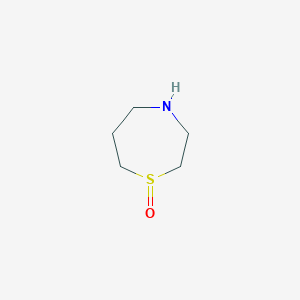

![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)
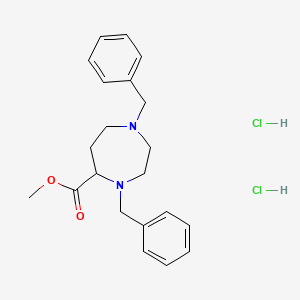
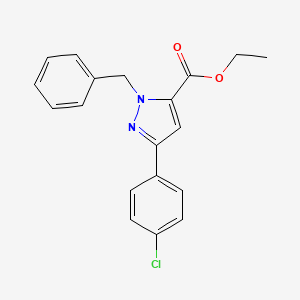
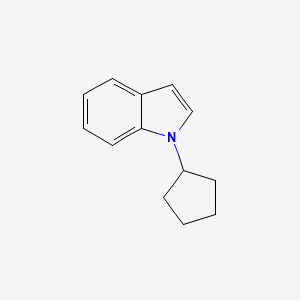
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
